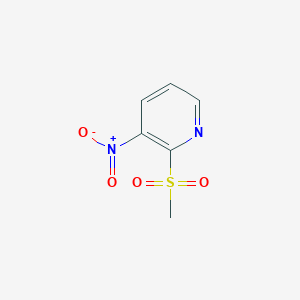

2-(Methylsulfonyl)-3-nitropyridine

Vue d'ensemble

Description

Methylsulfonyl compounds are a class of organic compounds that contain a sulfonyl functional group (SO2) attached to two carbon atoms . They are often used in the synthesis of various chemical compounds .

Synthesis Analysis

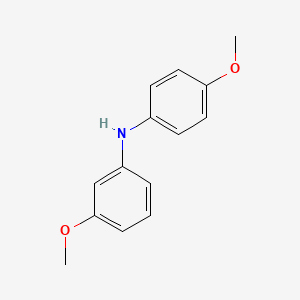

The synthesis of methylsulfonyl compounds often involves reactions with amines and their derivatives . For example, 2-(4-methylsulfonyl phenyl) indole derivatives have been synthesized and assessed for their antimicrobial and anti-inflammatory activities .Molecular Structure Analysis

The molecular structure of methylsulfonyl compounds can be analyzed using various techniques such as gas chromatography (GC), liquid chromatography-mass spectrometry (LC-MS), and high-performance liquid chromatography (HPLC) .Chemical Reactions Analysis

Methylsulfonyl compounds can undergo various chemical reactions. For instance, they can participate in chemoselective S_NAr reactions with amines and their derivatives . Also, they can undergo esterification reactions .Physical And Chemical Properties Analysis

Methylsulfonyl compounds generally have stable physical and chemical properties. They are often crystalline solids at room temperature .Applications De Recherche Scientifique

Nucleophilic Substitutions

One of the primary applications of 3-nitropyridines, including derivatives like 2-(Methylsulfonyl)-3-nitropyridine, is in nucleophilic substitution reactions. These reactions involve substituting a group in the molecule with another nucleophile. For example, 3-nitropyridines reacted with chloroform, methyl chloroacetate, and ethyl 2-chloropropionate under vicarious nucleophilic substitution conditions, resulting in substitution in the ortho or para position to the nitro group. This method has proven effective for various substitutions, including alkylations, with good yields and regioselectivity (Andreassen, Bakke, Sletvold, & Svensen, 2004).

Vibrational Spectroscopy and Quantum Chemical Studies

This compound derivatives have been a subject of interest in vibrational spectroscopy and quantum chemical studies. Research involving 2-hydroxy-4-methyl-3-nitropyridine and its derivatives focused on conformational stability and vibrational analyses using density functional theory (DFT). These studies are critical for understanding the molecular stability, bond strength, and charge transfer in the molecules. Such information is valuable in the fields of material science and molecular engineering (Balachandran, Lakshmi, & Janaki, 2012).

Synthesis of Novel Fluorescent Molecules

Another intriguing application is the synthesis of novel fluorescent molecules. By functionalizing 2-methyl- and 2-arylvinyl-3-nitropyridines and studying their reactions with thiols, researchers have created compounds with significant photophysical properties, including large Stokes shifts. This application demonstrates the potential of 3-nitropyridine derivatives in the development of new materials for optical and electronic devices (Nikol'skiy, Minyaev, Bastrakov, & Starosotnikov, 2022).

Applications in Nonlinear Optical Materials

The use of 2-amino-5-nitropyridine, a closely related compound, in the creation of noncentrosymmetric cocrystals for nonlinear optical materials, also indicates a potential application for this compound. These cocrystals are designed for use in nonlinear optical devices, highlighting the importance of nitropyridine derivatives in advanced material sciences (Koshima, Hamada, Yagi, & Uosaki, 2001).

Mécanisme D'action

Target of Action

It is known that similar compounds have been found to bind with high affinity to multiple receptors

Mode of Action

It is suggested that similar compounds may bind to surface receptor sites, blocking the interaction of parasite and host . This implies that 2-(Methylsulfonyl)-3-nitropyridine might interact with its targets and cause changes that inhibit certain biological processes.

Biochemical Pathways

It is known that metabolic pathways play a crucial role in the action of many compounds These pathways control the flux of metabolites to ensure that the output meets biological demand and that energy is not wasted

Pharmacokinetics

It is known that similar compounds, such as skb264, exhibit favorable pharmacokinetic profiles . After administration, the serum or plasma concentration/exposure of SKB264 increased proportionally with increasing dosage . The linker stability of SKB264 was significantly enhanced as shown by prolonged payload half-life in vivo .

Result of Action

It is suggested that similar compounds have shown promising antitumor efficacy . This implies that this compound might have potential therapeutic applications.

Action Environment

It is known that environmental factors can have significant impacts on the action of many compounds

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-methylsulfonyl-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O4S/c1-13(11,12)6-5(8(9)10)3-2-4-7-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJMXSFTAWNECC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CC=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80481671 | |

| Record name | 2-(methylsulfonyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56825-29-7 | |

| Record name | 2-(methylsulfonyl)-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80481671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

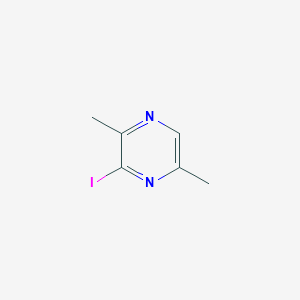

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

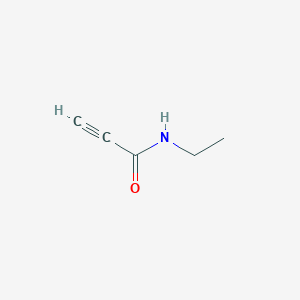

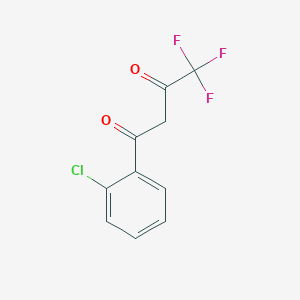

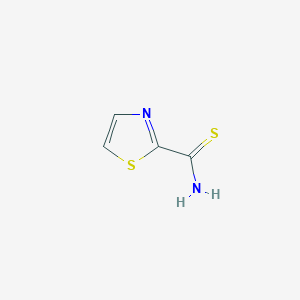

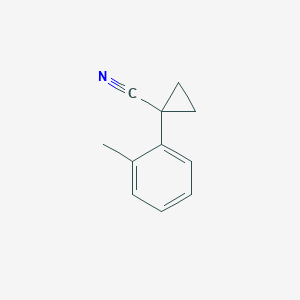

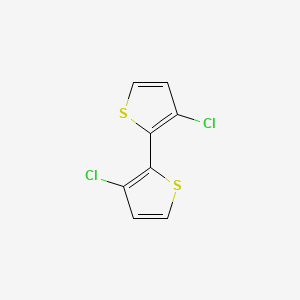

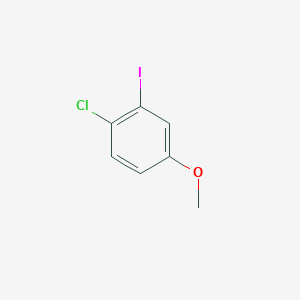

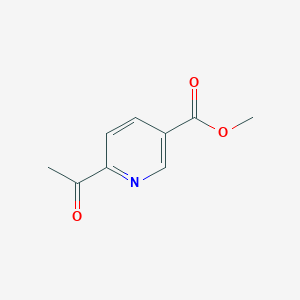

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Methoxybenzo[d]thiazole-2-carbonitrile](/img/structure/B1601895.png)

![[1-(Triphenylmethyl)aziridin-2-yl]methanol](/img/structure/B1601896.png)

![1-Ethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B1601898.png)

![2,5-Bis(hexyloxy)-1,4-bis[2,5-bis(hexyloxy)-4-formyl-phenylenevinylene]benzene](/img/structure/B1601902.png)